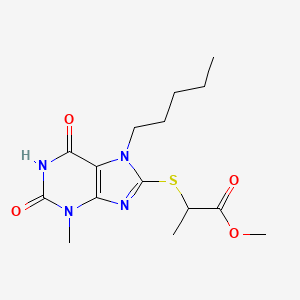
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a purine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process. Additionally, Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammation process. Additionally, Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to reduce oxidative stress and lipid peroxidation, which may contribute to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate and its potential therapeutic applications in other diseases, such as inflammatory diseases. Finally, research is needed to improve the solubility of this compound, which may enhance its in vivo efficacy.
Méthodes De Synthèse
The synthesis of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been achieved using different methods. One of the most commonly used methods involves the reaction of 8-bromo-3-methyl-1-pentylxanthine with thiolacetic acid in the presence of sodium bicarbonate. The resulting product is then treated with methyl iodide to produce Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate.
Applications De Recherche Scientifique
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to have potential therapeutic applications in various scientific research studies. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-5-6-7-8-19-10-11(18(3)14(22)17-12(10)20)16-15(19)24-9(2)13(21)23-4/h9H,5-8H2,1-4H3,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJNOOTYKUTSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)
![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)
![3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2908611.png)
![[2-(3,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2908612.png)
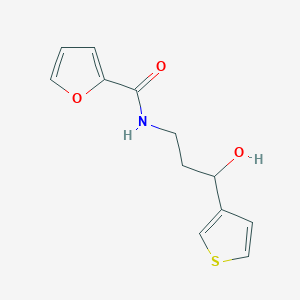
![N-Methyl-1-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908615.png)
![5-(Furan-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2908617.png)
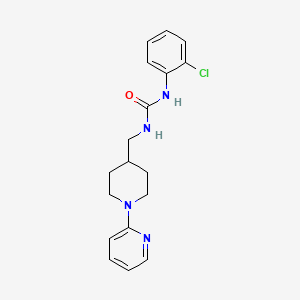
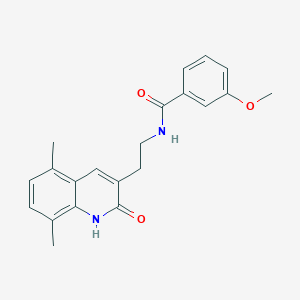
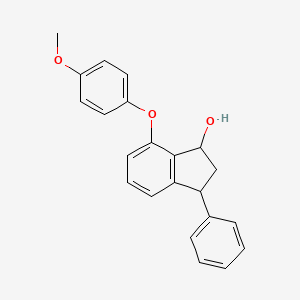
![4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2908625.png)
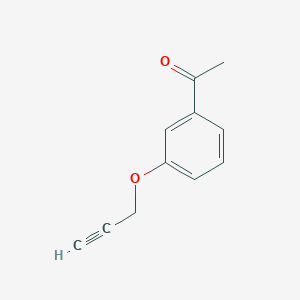
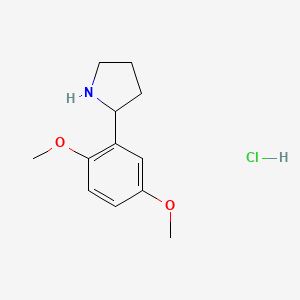
![ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2908628.png)